molecular formula C22H16N6O B2574358 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1798514-63-2

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2574358
CAS No.: 1798514-63-2
M. Wt: 380.411
InChI Key: YKONKHDHNGCZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of 2-aminopyridine with appropriate aldehydes or ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Phenyl-2H-1,2,3-triazole derivatives

  • Other triazole-based compounds

Uniqueness: This compound is unique due to its specific combination of heterocyclic structures, which may confer distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O/c29-22(19-14-23-28(26-19)16-8-2-1-3-9-16)25-18-11-5-4-10-17(18)20-15-27-13-7-6-12-21(27)24-20/h1-15H,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKONKHDHNGCZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.